2-(benzylamino)-9-methyl-3-{(E)-[(2-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(BENZYLAMINO)-9-ME-3-(((2-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE is a complex organic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLAMINO)-9-ME-3-(((2-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Benzylamine and nitrophenyl groups can be introduced through nucleophilic substitution reactions.
Methylation: Methyl groups can be added using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylamine or nitrophenyl groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the pyrido[1,2-a]pyrimidin-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
2-(BENZYLAMINO)-9-ME-3-(((2-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(BENZYLAMINO)-9-ME-3-(((2-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(BENZYLAMINO)-9-ME-3-(((2-AMINO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE
- 2-(BENZYLAMINO)-9-ME-3-(((2-HYDROXY-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE
Uniqueness
The presence of the nitro group in 2-(BENZYLAMINO)-9-ME-3-(((2-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE may confer unique reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C23H19N5O3 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-(benzylamino)-9-methyl-3-[(2-nitrophenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H19N5O3/c1-16-8-7-13-27-22(16)26-21(25-14-17-9-3-2-4-10-17)18(23(27)29)15-24-19-11-5-6-12-20(19)28(30)31/h2-13,15,25H,14H2,1H3 |
InChI Key |
QZQDYWFDCZPFPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3[N+](=O)[O-])NCC4=CC=CC=C4 |
Origin of Product |
United States |
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